tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO4 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” involves several steps. For instance, one method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere . Another method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with tosyl chloride, TEA, and DMAP in DCM and THF .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” can be represented by the InChI codeInChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3
. The compound has a molecular weight of 231.29 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” include a molecular weight of 231.29 g/mol, a topological polar surface area of 70 Ų, and a complexity of 249 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthesis Applications
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate serves as an intermediate or starting material in the synthesis of various compounds with potential biological activity:
Intermediate in Biologically Active Compounds Synthesis:
- Kong et al. (2016) highlight the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material. The synthesized compound is an important intermediate in the production of crizotinib, a therapeutic agent Kong et al., 2016.
Key Intermediate in Drug Synthesis:
- Wang et al. (2015) describe the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the production of Vandetanib, a medication used in cancer treatment. The synthesis process involves steps like acylation, sulfonation, and substitution Wang et al., 2015.
Synthesis of Anticancer Drug Intermediates:
- Zhang et al. (2018) developed a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a vital intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions Zhang et al., 2018.
Molecular Structure Analysis
X-ray Crystallography Studies
X-ray studies provide insights into the molecular structure and orientation of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate derivatives:
- Molecular Packing and Hydrogen Bonding:
- Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced version, revealing molecular packing driven by strong O-H...O=C hydrogen bonds in the crystal structure Didierjean et al., 2004.
Chemical Reactions and Transformations
Reaction Pathways and Derivative Formation
The compound is involved in various chemical reactions and transformations leading to the formation of new derivatives:
Formation of Piperidine Derivatives:
- Moskalenko & Boev (2014) discuss the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles with high stereoselectivity Moskalenko & Boev, 2014.
Synthesis of Ethanol Derivatives:
- The synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, was studied by Wei et al. (2010), showcasing the compound's role in synthesizing complex molecules Wei et al., 2010.
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASSDKQGKFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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